Boron trifluoride tetrahydrofuran complex

概要

説明

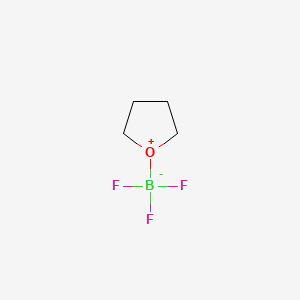

Boron trifluoride tetrahydrofuran complex, also known as BF3·THF, is a compound with a molecular weight of 139.91 . It is used as a polymerization initiator and as a dopant in the semiconductor industry . It serves as a reagent for deoxofluorination of alcohols and carbonyls .

Synthesis Analysis

The synthesis of Boron trifluoride tetrahydrofuran complex involves the use of boron trifluoride as a catalyst in the chemical sector . It is also used in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes .

Molecular Structure Analysis

The linear formula of Boron trifluoride tetrahydrofuran complex is BF3·THF . The InChI key is XYMZNNGTHKHCJH-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boron trifluoride tetrahydrofuran complex is used as a reagent for deoxofluorination of alcohols and carbonyls . It is also used in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes .

Physical And Chemical Properties Analysis

Boron trifluoride tetrahydrofuran complex is a liquid that contains >0.5% sulfur dioxide as a peroxide formation suppressor . It has a boiling point of 180 °C (lit.) and a melting point of 11-13 °C (lit.) . The density of the complex is 1.268 g/mL at 25 °C (lit.) .

科学的研究の応用

Selective Serotonin Reuptake Inhibitors (SSRIs)

Lastly, BF3·THF is involved in synthesizing selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly prescribed for depression and anxiety disorders. The synthesis of SSRIs is a complex process, and the use of BF3·THF can improve reaction efficiency and yield.

Each of these applications demonstrates the broad utility of BF3·THF in scientific research, highlighting its importance in advancing various fields of chemistry and material science .

作用機序

Target of Action

The primary target of the Boron trifluoride tetrahydrofuran complex is a wide range of organic functional groups. It acts as a Lewis acid and a catalyst, interacting with these functional groups to facilitate various chemical reactions .

Mode of Action

The Boron trifluoride tetrahydrofuran complex interacts with its targets by acting as a reducing agent and a catalyst. It facilitates the deoxofluorination of alcohols and carbonyls, and it is also involved in the hydroboration-oxidation of divinylferrocene .

Biochemical Pathways

The Boron trifluoride tetrahydrofuran complex affects several biochemical pathways. It is involved in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes . It also plays a role in the synthesis of biologically active molecules such as NK1 receptor antagonists and complex polyketide natural products .

Pharmacokinetics

It is known that the compound is used extensively as a polymerization initiator , suggesting that it may have significant interactions with biological systems.

Result of Action

The Boron trifluoride tetrahydrofuran complex’s action results in the reduction of various functional groups into corresponding alcohols and amines . It also leads to the formation of new compounds through reactions such as deoxofluorination and hydroboration-oxidation .

Action Environment

The action of the Boron trifluoride tetrahydrofuran complex can be influenced by environmental factors. It is incompatible with strong oxidizing agents and water . The compound fumes strongly in moist air or on skin contact to form corrosive acids . Therefore, it must be handled with care in a controlled environment to ensure its stability and efficacy.

Safety and Hazards

Boron trifluoride tetrahydrofuran complex is classified as a flammable liquid (Category 4), and it is harmful if swallowed or inhaled (Category 4) . It causes severe skin burns and eye damage (Category 1), and it can cause damage to organs (Kidney) through prolonged or repeated exposure if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

将来の方向性

The boron trifluoride & complexes market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023, reaching an estimated value of around US$ 320.7 million by 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 .

特性

IUPAC Name |

trifluoro(oxolan-1-ium-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMZNNGTHKHCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([O+]1CCCC1)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoro(oxolan-1-ium-1-yl)boranuide | |

CAS RN |

462-34-0 | |

| Record name | (T-4)-Trifluoro(tetrahydrofuran)boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes boron trifluoride tetrahydrofuran complex particularly useful in the Yamaguchi-Hirao alkylation of lithio-acetylides with epoxides?

A1: While the provided abstracts don't delve into the specifics of why boron trifluoride tetrahydrofuran complex is superior in this reaction, one article's title directly states its superiority in this application. [] We can infer that this complex likely offers improved reaction rates, yields, or selectivity compared to other Lewis acid triggers typically employed in the Yamaguchi-Hirao alkylation. Further investigation into the full text of the research article would be needed to provide a more detailed explanation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)

![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)

![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)